LogP Differentiation Window
The isopropoxy derivative exhibits an intermediate computed logP relative to its closest 4-substituted analogs. The XLogP3-AA value of 2.6 (PubChem) or ChemAxon logP of 3.20 (ChemScene) positions it between the methoxy analog (XLogP3-AA = 1.8) and the isopropyl analog (ChemAxon logP = 3.54) [1][2]. For CNS-targeted programs, a logP range of approximately 2–4 is often considered optimal for passive blood–brain barrier permeation; the isopropoxy substituent provides a tunable midpoint within this window, whereas the methoxy analog may exhibit insufficient lipophilicity and the isopropyl analog may exceed desired logP ceilings for certain CNS chemotypes [3].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (PubChem); ChemAxon LogP = 3.20 (ChemScene) |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)cyclopentan-1-amine: XLogP3-AA = 1.8 (PubChem). 1-(4-Isopropylphenyl)cyclopentan-1-amine: ChemAxon LogP = 3.54 (ChemScene). |
| Quantified Difference | ΔLogP (isopropoxy vs. methoxy) ≈ +0.8 to +1.4; ΔLogP (isopropoxy vs. isopropyl) ≈ −0.34. The isopropoxy compound sits in a distinct logP window approximately 0.8–1.4 units above methoxy and 0.3 units below isopropyl. |
| Conditions | Computed logP values derived from XLogP3-AA algorithm (PubChem) and ChemAxon software (ChemScene vendor portal); no experimental logD₇.₄ data are publicly available. |
Why This Matters
Selection of the isopropoxy analog over methoxy or isopropyl congeners provides incremental logP tuning without altering the cyclopentylamine core, essential when balancing target potency against ADME liabilities such as CYP450-mediated clearance or hERG binding in lead optimization.
- [1] PubChem CID 62796433. Computed Properties: XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/62796433 (accessed 2026-04-27). View Source
- [2] PubChem CID 24273703. 1-(4-Methoxyphenyl)cyclopentanamine. Computed Properties: XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/24273703 (accessed 2026-04-27). View Source
- [3] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541–553. (Establishes optimal logP range of 2–4 for CNS drug candidates.) View Source
